molecular formula C25H28N2O4S B289399 N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

Cat. No. B289399
M. Wt: 452.6 g/mol
InChI Key: BZRTWOMAOGEDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is a chemical compound that has been synthesized for scientific research purposes. The compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes may contribute to the compound's anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. The compound has also been found to have anti-inflammatory and analgesic properties in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide in lab experiments is its potential as a lead compound for the development of new drugs. The compound has been found to have activity against various cancer cell lines and may have applications in the treatment of inflammatory diseases and pain. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research and development of N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Another direction is the investigation of the compound's mechanism of action and its potential as a lead compound for the development of new drugs. Additionally, the compound's activity against various cancer cell lines and its anti-inflammatory and analgesic properties should be further studied in animal models and clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide involves several steps. The starting material is 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which is first converted to the acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-methoxyaniline to give the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the amine. The amine is then acylated with furan-2-carboxylic acid chloride to give the final product.

Scientific Research Applications

N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been found to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(2-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O4S/c1-25(2,3)15-11-12-16-20(14-15)32-24(27-22(28)19-10-7-13-31-19)21(16)23(29)26-17-8-5-6-9-18(17)30-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

BZRTWOMAOGEDFX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)C4=CC=CO4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)C4=CC=CO4

Origin of Product

United States

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